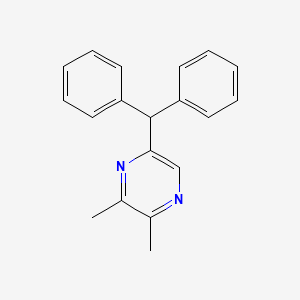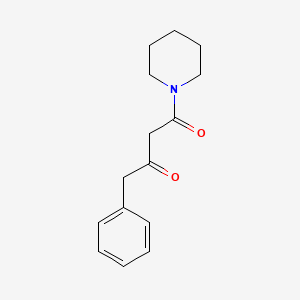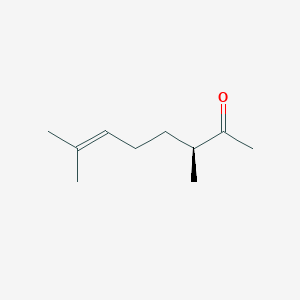
6-Octen-2-one, 3,7-dimethyl-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Octen-2-one, 3,7-dimethyl-, (3S)-, also known as (S)-(+)-Citronellal, is an organic compound with the molecular formula C10H18O. It is a monoterpenoid and a key intermediate in the biosynthesis of several terpenes and terpenoids. This compound is known for its pleasant citrus-like aroma and is commonly found in essential oils of plants such as citronella, lemongrass, and lemon eucalyptus.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Citral: One common method for synthesizing (S)-(+)-Citronellal involves the hydrogenation of citral (3,7-dimethyl-2,6-octadienal) using a chiral catalyst. This process selectively reduces the double bonds in citral to form (S)-(+)-Citronellal.
Isomerization of Geraniol: Another method involves the isomerization of geraniol (3,7-dimethyl-2,6-octadien-1-ol) under acidic conditions to produce (S)-(+)-Citronellal.
Industrial Production Methods: Industrial production of (S)-(+)-Citronellal typically involves the extraction of essential oils from plants followed by fractional distillation to isolate the desired compound. Additionally, biotechnological methods using engineered microorganisms to produce (S)-(+)-Citronellal from simple sugars are being explored for large-scale production.
Types of Reactions:
Oxidation: (S)-(+)-Citronellal can undergo oxidation reactions to form citronellic acid or citronellol.
Reduction: Reduction of (S)-(+)-Citronellal can yield dihydrocitronellal.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Citronellic acid, Citronellol
Reduction: Dihydrocitronellal
Substitution: Various substituted citronellal derivatives
科学的研究の応用
(S)-(+)-Citronellal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have shown its potential as an insect repellent and antimicrobial agent.
Medicine: Research is being conducted on its anti-inflammatory and analgesic properties.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of (S)-(+)-Citronellal involves its interaction with various molecular targets and pathways:
Insect Repellent: It acts on the olfactory receptors of insects, disrupting their ability to locate hosts.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
類似化合物との比較
Citronellol: An alcohol derivative of citronellal with similar aroma and uses.
Geraniol: Another monoterpenoid with a rose-like scent, used in perfumery.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (S)-(+)-Citronellal:
Chirality: The (S)-(+)-enantiomer of citronellal has distinct olfactory properties compared to its ®-(-)-enantiomer.
Versatility: It serves as a versatile intermediate in the synthesis of various terpenoids and has multiple applications in different fields.
特性
CAS番号 |
161512-72-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(3S)-3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3/t9-/m0/s1 |
InChIキー |
SSAUUPMMKRJNMJ-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CCC=C(C)C)C(=O)C |
正規SMILES |
CC(CCC=C(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)

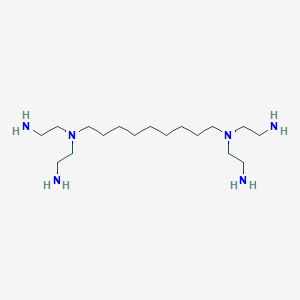

![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
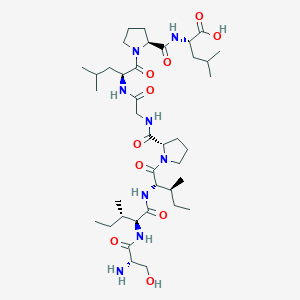

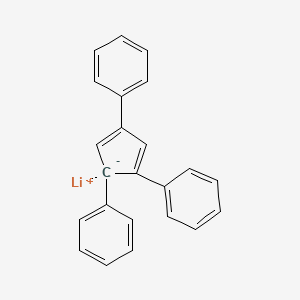
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
